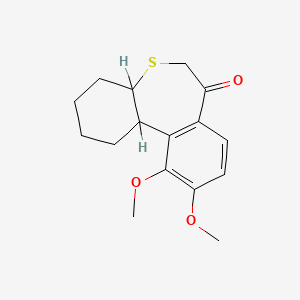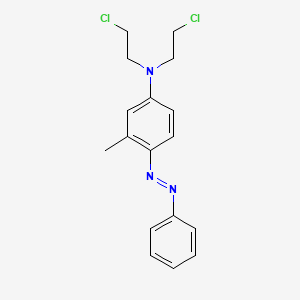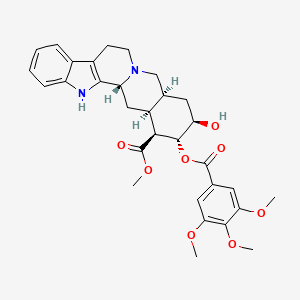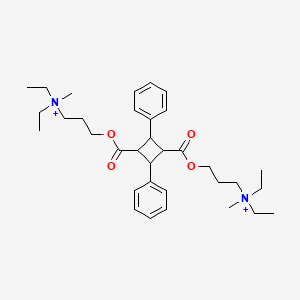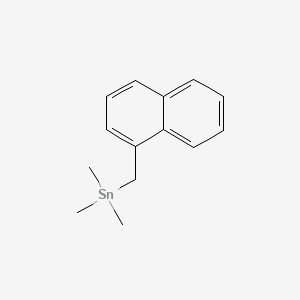
Stannane, trimethyl(1-naphthalenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, trimethyl(1-naphthalenylmethyl)-: is an organotin compound with the molecular formula C14H18Sn and a molecular weight of 305.003 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and a 1-naphthalenylmethyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethyltin chloride with 1-naphthalenylmethyl lithium or 1-naphthalenylmethyl Grignard reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for stannane, trimethyl(1-naphthalenylmethyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: Stannane, trimethyl(1-naphthalenylmethyl)- can undergo oxidation reactions, where the tin atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: This compound can also participate in reduction reactions, where the tin atom is reduced to lower oxidation states. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups or the 1-naphthalenylmethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, halogens (e.g., chlorine, bromine)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxidized tin compounds (e.g., tin oxides)
Reduction: Reduced tin compounds (e.g., tin hydrides)
Substitution: Substituted organotin compounds with various functional groups
科学的研究の応用
Chemistry: Stannane, trimethyl(1-naphthalenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions . It serves as a precursor for the synthesis of other organotin compounds and is used in cross-coupling reactions to form carbon-tin bonds .
Biology and Medicine: Organotin compounds, including stannane, trimethyl(1-naphthalenylmethyl)-, have been studied for their biological activity . They exhibit antimicrobial and antifungal properties and are being investigated for potential use in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It acts as a catalyst in polymerization reactions and is used to improve the properties of materials such as PVC (polyvinyl chloride) .
作用機序
The mechanism of action of stannane, trimethyl(1-naphthalenylmethyl)- involves its ability to participate in radical reactions . The tin atom in the compound can form radicals that react with other molecules, leading to the formation of new chemical bonds. This radical formation is facilitated by the relatively weak bond between tin and hydrogen, which can cleave homolytically . The compound’s affinity for sulfur also plays a role in its reactivity, making it useful in various sulfur-related reactions .
類似化合物との比較
Stannane, trimethyl-1-naphthalenyl-: (C13H16Sn)
Stannane, trimethyl(2-naphthalenylmethyl)-: (CAS 61760-08-5)
Comparison: Stannane, trimethyl(1-naphthalenylmethyl)- is unique due to the presence of the 1-naphthalenylmethyl group , which imparts specific chemical properties and reactivity . In comparison, stannane, trimethyl-1-naphthalenyl- and stannane, trimethyl(2-naphthalenylmethyl)- have different structural arrangements and molecular weights , leading to variations in their chemical behavior and applications .
特性
CAS番号 |
51220-36-1 |
|---|---|
分子式 |
C14H18Sn |
分子量 |
305.00 g/mol |
IUPAC名 |
trimethyl(naphthalen-1-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;;;/h2-8H,1H2;3*1H3; |
InChIキー |
KIURRESVUTZSIP-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


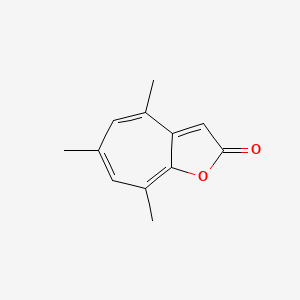
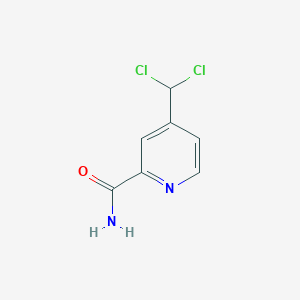
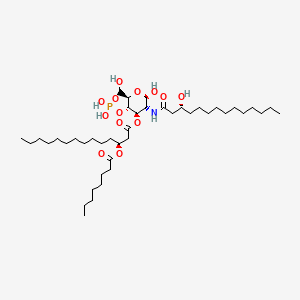
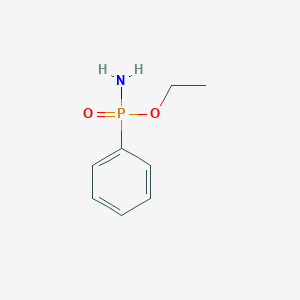

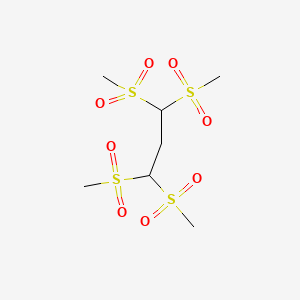
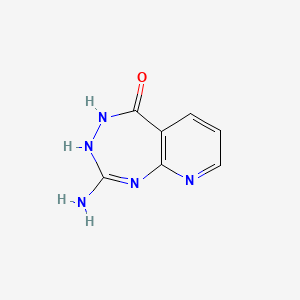
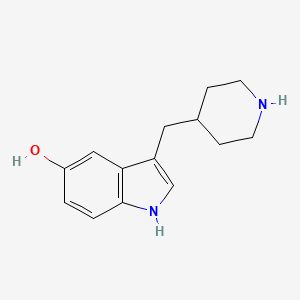
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)

